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Compound of Interest

Compound Name: 4-Amino-2,3-diiodophenol

Cat. No.: B15334547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, properties, and diverse

applications of diiodinated aminophenols. These compounds, characterized by an aminophenol

core substituted with two iodine atoms, have emerged as versatile scaffolds in medicinal

chemistry and molecular imaging. This document details their potential in anticancer therapy,

as precursors for radiopharmaceuticals, and their role as modulators of key signaling pathways.

Synthesis of Diiodinated Aminophenols
The introduction of two iodine atoms onto the aminophenol ring is a critical step in harnessing

the potential of these molecules. A common synthetic route involves the direct iodination of a

protected aminophenol.

Experimental Protocol: Synthesis of 3,5-diiodo-4-
aminophenol
This protocol outlines a representative synthesis of 3,5-diiodo-4-aminophenol, a foundational

diiodinated aminophenol.

Materials:

p-Aminophenol
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Acetic anhydride

Anhydrous acetic acid

Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent

Sodium bisulfite or sodium thiosulfate

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Suitable organic solvents (e.g., ethanol, diethyl ether)

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser,

magnetic stirrer, filtration apparatus)

Procedure:

Protection of the Amino Group: The amino group of p-aminophenol is first protected to

prevent unwanted side reactions during iodination. This is typically achieved by acetylation.

Dissolve p-aminophenol in anhydrous acetic acid.

Add acetic anhydride to the solution and reflux the mixture to form p-acetamidophenol

(acetaminophen)[1].

Iodination:

Dissolve the protected p-acetamidophenol in a suitable solvent.

Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the reaction

mixture while stirring. The reaction is typically carried out at room temperature or with

gentle heating.

Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up and Deprotection:
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Once the reaction is complete, quench any excess iodinating agent by adding a solution of

sodium bisulfite or sodium thiosulfate.

The diiodinated intermediate is then isolated, typically by precipitation and filtration.

The protecting acetyl group is removed by acid or base hydrolysis. For example, the

intermediate can be refluxed with hydrochloric acid to yield the hydrochloride salt of 3,5-

diiodo-4-aminophenol.

Purification:

The crude product is purified by recrystallization from a suitable solvent to obtain pure 3,5-

diiodo-4-aminophenol.

Physicochemical and Toxicological Properties
The physicochemical properties and toxicological profile of diiodinated aminophenols are

crucial for their application in biological systems. While comprehensive data for all derivatives is

not available, the properties of the parent compound, 4-aminophenol, provide a baseline.

Property Value (for 4-Aminophenol) Reference

Molecular Formula C6H7NO [2][3]

Molar Mass 109.13 g/mol [2][3]

Appearance
White or reddish-yellow

crystals
[2]

Melting Point 187.5 °C [3]

Boiling Point 284 °C [3]

Solubility in water 1.5 g/100 mL [3]

log P 0.04 [3]

Toxicity Data (for 4-Aminophenol):
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Test Species Route Value Reference

LD50 Rat Oral 375-671 mg/kg

LD50 Mouse Oral 400-800 mg/kg

Note: The addition of two iodine atoms significantly increases the molecular weight and is

expected to alter the lipophilicity and other physicochemical properties of the molecule, which

in turn will influence its biological activity and toxicity.

Applications in Cancer Research
Diiodinated aminophenol derivatives have shown promise as anticancer agents, primarily

through their ability to inhibit key signaling pathways involved in tumor growth and survival.

Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role

in cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of RTK

signaling is a common feature of many cancers, making them attractive targets for therapeutic

intervention.[4] Diiodinated aminophenols have been investigated as potential tyrosine kinase

inhibitors (TKIs). The bulky iodine atoms can facilitate strong binding interactions within the

ATP-binding pocket of the kinase domain, leading to inhibition of its activity.
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Caption: Inhibition of the RTK signaling pathway by a diiodinated aminophenol TKI.

Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

[5][6][7][8] Inducing ferroptosis in cancer cells has emerged as a promising therapeutic

strategy. While the direct interaction of diiodinated aminophenols with the ferroptosis pathway

is still under investigation, their potential to generate reactive oxygen species (ROS) due to the

presence of the phenolic hydroxyl group could contribute to the lipid peroxidation central to this

process.
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Caption: Overview of the ferroptosis signaling pathway and potential influence of diiodinated

aminophenols.

Experimental Protocol: In Vitro Anticancer Activity
Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density,

based on the measurement of cellular protein content.[9]

Materials:

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

Diiodinated aminophenol compound stock solution (dissolved in DMSO)

Trichloroacetic acid (TCA) solution

Sulforhodamine B (SRB) solution

Tris-base solution

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well)

and incubate for 24 hours to allow for attachment.

Compound Treatment:
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Prepare serial dilutions of the diiodinated aminophenol compound in cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the compound. Include a vehicle control (DMSO) and a positive control

(a known anticancer drug).

Incubate the plates for 48-72 hours.

Cell Fixation and Staining:

Gently remove the medium and fix the cells by adding cold TCA solution to each well and

incubating for 1 hour at 4°C.

Wash the plates five times with water and allow them to air dry.

Add SRB solution to each well and incubate at room temperature for 30 minutes.

Remove the SRB solution and wash the plates five times with 1% acetic acid to remove

unbound dye. Allow the plates to air dry.

Measurement and Analysis:

Add Tris-base solution to each well to solubilize the bound dye.

Read the absorbance at a wavelength of 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition for each concentration of the compound

and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]

Applications in Radiopharmaceutical Chemistry
The presence of iodine atoms makes diiodinated aminophenols ideal precursors for the

development of radiopharmaceuticals for both diagnostic imaging (Positron Emission

Tomography - PET) and targeted radionuclide therapy. The stable iodine atoms can be

replaced with radioactive isotopes of iodine, such as Iodine-124 for PET imaging or Iodine-131

for therapy.

Precursors for PET Imaging Agents
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PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify

physiological processes in the body. Diiodinated aminophenols can be radiolabeled with Iodine-

124 (a positron emitter) to create PET tracers. These tracers can be designed to target specific

biological molecules, such as receptors or enzymes that are overexpressed in diseased

tissues.
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Caption: General workflow for the synthesis of a diiodinated aminophenol-based PET tracer.

Experimental Protocol: Radioiodination with Iodine-124
This protocol provides a general outline for the radioiodination of a diiodinated aminophenol

precursor. The specific conditions will need to be optimized for each compound.

Materials:

Diiodinated aminophenol precursor (e.g., a trialkylstannyl derivative for iododestannylation)

[¹²⁴I]Sodium iodide

Oxidizing agent (e.g., chloramine-T, Iodogen®)

Reaction buffer (e.g., phosphate buffer)

Quenching agent (e.g., sodium metabisulfite)

HPLC system for purification and analysis

Radiation detection equipment
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Procedure:

Preparation:

Prepare a solution of the diiodinated aminophenol precursor in a suitable solvent.

Prepare a solution of the oxidizing agent.

Radioiodination Reaction:

In a shielded vial, combine the precursor solution, [¹²⁴I]sodium iodide, and the oxidizing

agent in the reaction buffer.

Allow the reaction to proceed at room temperature or with gentle heating for a specified

time (typically 5-30 minutes).

Quenching:

Stop the reaction by adding the quenching agent.

Purification:

Purify the radiolabeled compound using reverse-phase HPLC to separate it from

unreacted [¹²⁴I]iodide and other impurities.

Quality Control:

Determine the radiochemical purity and specific activity of the final product using radio-

HPLC and other appropriate analytical techniques.

Thyroid Hormone Analogs
Diiodinated aminophenols share structural similarities with thyroid hormones, such as thyroxine

(T4) and triiodothyronine (T3). This structural resemblance suggests that they may act as

agonists or antagonists at thyroid hormone receptors, potentially influencing metabolic

pathways regulated by these hormones. Further research is needed to fully elucidate the

interactions of diiodinated aminophenols with the thyroid hormone signaling pathway.[10]
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Conclusion
Diiodinated aminophenols represent a promising class of compounds with a wide range of

potential applications in drug discovery and molecular imaging. Their synthetic accessibility,

coupled with the unique properties conferred by the iodine atoms, makes them valuable

scaffolds for the development of novel anticancer agents, targeted radiopharmaceuticals, and

probes for studying biological processes. The detailed protocols and pathway diagrams

provided in this guide are intended to serve as a valuable resource for researchers in this

exciting and rapidly evolving field. Further investigation into the specific molecular interactions

and biological activities of diverse diiodinated aminophenol derivatives is warranted to fully

realize their therapeutic and diagnostic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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